2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3/c17-16(18)24-12-5-3-11(4-6-12)19-14(22)9-21-15(23)8-7-13(20-21)10-1-2-10/h3-8,10,16H,1-2,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTKXLNFAXRTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available precursors One common route involves the cyclization of appropriate hydrazine derivatives with cyclopropyl ketones to form the pyridazinone core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to three analogs (Table 1) based on molecular features and substituent effects.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Pyridazinone Core: The target compound and the analog from share the pyridazinone ring, a critical pharmacophore for binding to enzymes like phosphodiesterases or kinases. The absence of this core in the compound from highlights divergent therapeutic applications.
The trifluorophenyl and trifluoromethoxy groups in and introduce higher fluorine content, which may enhance target affinity but also increase metabolic resistance and toxicity risks.
Cyclopropyl vs. In contrast, the fluorinated aromatic substituents in and prioritize π-π stacking or hydrophobic interactions with target proteins.
Functional and Pharmacokinetic Implications
- Metabolic Stability: Cyclopropyl groups are known to reduce cytochrome P450-mediated oxidation, suggesting improved metabolic stability for the target compound compared to analogs with linear alkyl chains (e.g., ) .
- Solubility : The difluoromethoxy group in the target compound likely offers moderate solubility in aqueous environments, whereas the trifluorophenyl group in may reduce solubility due to increased hydrophobicity.
- Bioactivity: Pyridazinone derivatives are frequently associated with kinase inhibition. The target compound’s combination of cyclopropyl and difluoromethoxy groups could optimize selectivity for specific kinase isoforms compared to the more polar ethyl group in or the bulky trifluorophenyl in .
Computational and Crystallographic Insights
While experimental data on the target compound’s crystal structure is unavailable, tools like Mercury CSD 2.0 (Evidence ) enable comparative analysis of packing patterns and intermolecular interactions. For instance, the pyridazinone ring’s planar structure likely facilitates π-stacking in analogs, while fluorinated substituents influence hydrogen-bonding networks.
Biological Activity
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(difluoromethoxy)phenyl]acetamide is a synthetic organic molecule characterized by its unique heterocyclic structure. It features a cyclopropyl group and a pyridazinone core, which are believed to contribute significantly to its biological activity. This article reviews the existing literature on the biological activities associated with this compound, including its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 299.34 g/mol. The structural arrangement includes:
- A cyclopropyl group
- A pyridazinone moiety
- A difluoromethoxy-substituted phenyl group
This combination may enhance its interaction with biological targets, leading to various pharmacological effects.
Biological Activity Overview
Preliminary studies indicate that compounds similar to This compound exhibit a range of biological activities:
- Antitumor Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Related compounds have demonstrated efficacy against various bacterial strains.
- CNS Activity : Certain analogs have been investigated for their neuropharmacological effects.
The biological activity of the compound may be attributed to its ability to interact with specific enzymes and receptors in biological systems. For instance, the inhibition of cyclooxygenase (COX) enzymes has been a focal point in understanding its anti-inflammatory properties .
Table 1: Summary of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2-(4-(ethylsulfonyl)phenyl)-N-(6-methylpyrimidin-2-yl)acetamide | Antibacterial | |
| N-(4-methylpyridin-2-yl)-2-(4-methoxyphenyl)acetamide | Antitumor | |
| 2-(3-cyclopropylmethyl)-6-oxo-pyridazine | CNS activity |
Case Study: Antitumor Activity
A study evaluating the antitumor potential of a related compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was linked to apoptosis induction in cancer cells, suggesting that structural modifications could enhance efficacy .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of derivatives showed that certain compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. The mode of action was attributed to disruption of bacterial cell wall synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
